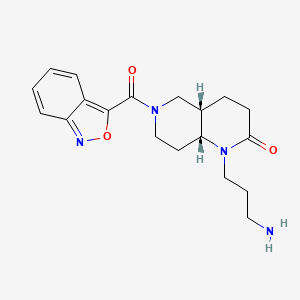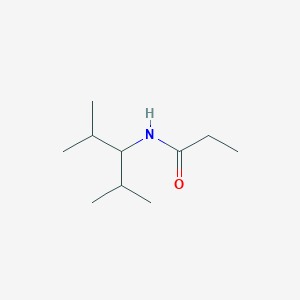![molecular formula C18H25ClN2O3 B5358491 ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5358491.png)
ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been widely used as a research tool to study the role of NMDA receptors in various physiological and pathological conditions.
作用機序
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride acts as a non-competitive antagonist of NMDA receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a decrease in synaptic plasticity and excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. This compound has also been shown to induce seizures in animal models, indicating its potential role in the development of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride has several advantages as a research tool. It is a potent and specific antagonist of NMDA receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological conditions. Additionally, this compound has a long half-life, which allows for sustained inhibition of NMDA receptors. However, there are also some limitations to the use of this compound. It can induce seizures at high doses, which can be problematic in some experimental settings. Additionally, this compound has been shown to have off-target effects on other ion channels, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that do not have off-target effects. Another area of interest is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. Additionally, there is ongoing research on the potential therapeutic uses of NMDA receptor antagonists in the treatment of stroke and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a valuable research tool that has been widely used to study the role of NMDA receptors in various physiological and pathological conditions. Its potent and specific antagonism of NMDA receptors has provided valuable insights into the function of these receptors in the brain. However, there are also limitations to its use, and ongoing research is needed to develop more selective and effective NMDA receptor antagonists. Overall, this compound has played an important role in advancing our understanding of the brain and its functions.
合成法
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride can be synthesized by the reaction of 1-bromo-3-chloropropane with piperidine-3-carboxylic acid ethyl ester in the presence of potassium carbonate. The resulting product is then treated with 4-cyanophenol and sodium hydride to obtain this compound hydrochloride. The purity of this compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
Ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride has been widely used as a research tool in the field of neuroscience. It has been used to study the role of NMDA receptors in various physiological and pathological conditions such as learning and memory, synaptic plasticity, epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to investigate the effects of drugs and other compounds on NMDA receptors.
特性
IUPAC Name |
ethyl 1-[3-(4-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.ClH/c1-2-22-18(21)16-5-3-10-20(14-16)11-4-12-23-17-8-6-15(13-19)7-9-17;/h6-9,16H,2-5,10-12,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMLLNFHLDLJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(3-phenyl-2-propynoyl)amino]-2-thiophenecarboxylate](/img/structure/B5358412.png)
![5-[(4-bromophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5358421.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5358443.png)

![ethyl 3-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-butenoate](/img/structure/B5358455.png)
![8-chloro-2-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5358469.png)

![ethyl 1-[3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358474.png)
![N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5358484.png)

![3-(butylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358499.png)

![(4-chloro-2-methylphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5358514.png)